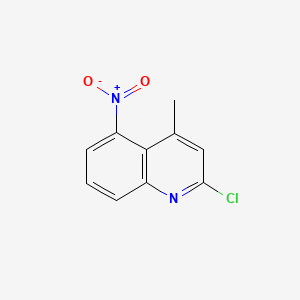
2,2,3-Trimethylcyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO It is a derivative of cyclopropane, characterized by the presence of three methyl groups and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclopropane-1-carbonyl chloride typically involves the reaction of 2,2,3-Trimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2,2,3-Trimethylcyclopropane-1-carboxylic acid+Thionyl chloride→2,2,3-Trimethylcyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-Trimethylcyclopropane-1-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Major Products Formed:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Thioesters: Formed by reaction with thiols.
2,2,3-Trimethylcyclopropane-1-carboxylic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
2,2,3-Trimethylcyclopropane-1-carbonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethylcyclopropane-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also participate in ring-opening reactions, where the cyclopropane ring is cleaved by electrophiles, resulting in the formation of open-chain compounds.
Comparaison Avec Des Composés Similaires
- 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride
- 2,2-Dimethylcyclopropane-1-carbonyl chloride
- Cyclopropane-1-carbonyl chloride
Comparison: 2,2,3-Trimethylcyclopropane-1-carbonyl chloride is unique due to the presence of three methyl groups on the cyclopropane ring, which imparts steric hindrance and influences its reactivity. In comparison, 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride has four methyl groups, leading to even greater steric effects. The presence of fewer methyl groups in 2,2-Dimethylcyclopropane-1-carbonyl chloride results in lower steric hindrance and different reactivity patterns.
Propriétés
Numéro CAS |
34909-61-0 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
2,2,3-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-4-5(6(8)9)7(4,2)3/h4-5H,1-3H3 |
Clé InChI |
NSRPQPHWALBONJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1(C)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)
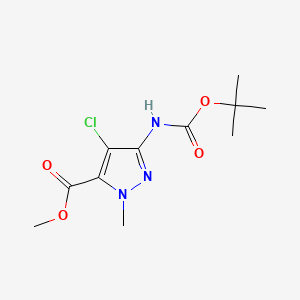

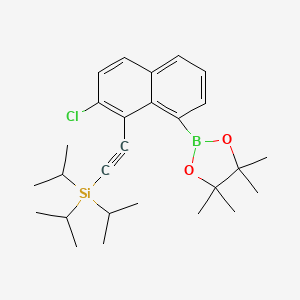


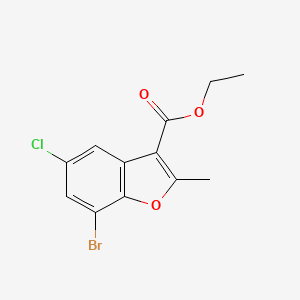
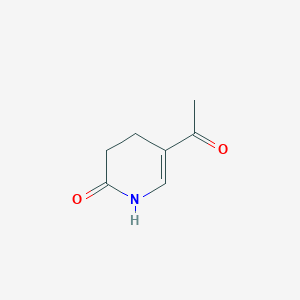
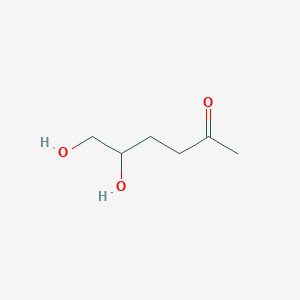
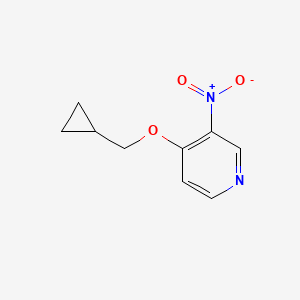
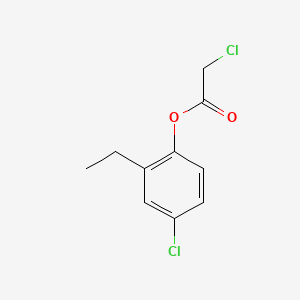
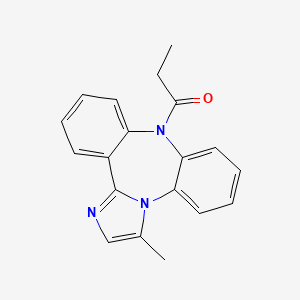
![Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-](/img/structure/B13944191.png)
